molecular formula C11H16F9N B8615640 Methyl-(7,7,8,8,9,9,10,10,10-nonafluorodecyl)amine CAS No. 228569-98-0

Methyl-(7,7,8,8,9,9,10,10,10-nonafluorodecyl)amine

Cat. No.: B8615640
CAS No.: 228569-98-0
M. Wt: 333.24 g/mol
InChI Key: JHHFZIKMVTVDED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl-(7,7,8,8,9,9,10,10,10-nonafluorodecyl)amine is a useful research compound. Its molecular formula is C11H16F9N and its molecular weight is 333.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

228569-98-0

Molecular Formula

C11H16F9N

Molecular Weight

333.24 g/mol

IUPAC Name

7,7,8,8,9,9,10,10,10-nonafluoro-N-methyldecan-1-amine

InChI

InChI=1S/C11H16F9N/c1-21-7-5-3-2-4-6-8(12,13)9(14,15)10(16,17)11(18,19)20/h21H,2-7H2,1H3

InChI Key

JHHFZIKMVTVDED-UHFFFAOYSA-N

Canonical SMILES

CNCCCCCCC(C(C(C(F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.12 g of methylamine is condensed in a solution of 3.89 g of 7,7,8,8,9,9,10,10,10-nonafluoro-decyltosylate in 10 ml of absolute tetrahydrofuran at −20° C., and it is stirred overnight in a pressure vessel at room temperature. After the pressure vessel was opened at −20° C., it is allowed to come to room temperature to allow excess methylamine to evaporate off. The reaction solution is taken up in dichloromethane, washed with water, dried on magnesium sulfate and concentrated by evaporation in a vacuum. 2.63 g of methyl-(7,7,8,8,9,9,10,10,10-nonafluoro-decyl)-amine is obtained as a crude product.
Quantity
4.12 g
Type
reactant
Reaction Step One
Name
7,7,8,8,9,9,10,10,10-nonafluoro-decyltosylate
Quantity
3.89 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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